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1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationship

Researchers often struggle to source the exact unsubstituted pyridazinone-urea fragment for baseline SAR-most catalogs offer only 3-aryl variants. CAS 1105233-34-8 solves this: a 290.29 Da fragment (Rule-of-Three compliant) with a 4-fluorophenyl ¹⁹F NMR handle and an unsubstituted pyridazinone core. Key outcomes: (1) Isolate electronic contribution of para-fluoro (σₚ=+0.06) vs. methoxy/ethoxy/CF₃ analogs; (2) Establish baseline permeability (tPSA ~79 Ų, logP ~1.5-2.0) before introducing polar C3-substituents; (3) Compare n-propylene linker vs. ethylene-linked variants in CETSA/proteomics. Standard packs 5-100 mg; bulk and custom synthesis available.

Molecular Formula C14H15FN4O2
Molecular Weight 290.298
CAS No. 1105233-34-8
Cat. No. B2911573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1105233-34-8
Molecular FormulaC14H15FN4O2
Molecular Weight290.298
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H15FN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21)
InChIKeyNPPZHQSEPPKSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Compound-Class Context


1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105233-34-8) is a synthetic small molecule with the molecular formula C₁₄H₁₅FN₄O₂ and a molecular weight of 290.29 g/mol. It belongs to the class of N-phenyl-N′-(ω-(6-oxopyridazin-1(6H)-yl)alkyl)urea derivatives, which combine a 4-fluorophenyl urea pharmacophore with an unsubstituted pyridazinone heterocycle connected via a three-carbon propyl linker . This scaffold is structurally distinct from the more extensively studied 3-aryl-substituted pyridazinone ureas that have been reported as α₄ integrin antagonists [1] and soluble epoxide hydrolase (sEH) inhibitors [2]. Importantly, primary literature reporting quantitative biological activity for this exact CAS number is extremely limited. The compound appears predominantly in commercial screening libraries and chemical supplier catalogs, and the evidence presented below relies on structural differentiation, physicochemical comparison to closest analogs, and class-level inference rather than head-to-head biological data for this specific compound.

Fragment-compatible scaffold for FBDD workflows
Unsubstituted pyridazinone core enables SAR deconvolution
Propyl linker supports conformational reach studies

Why Core-Scaffold Analogs Cannot Be Interchanged


Within the pyridazinone–urea class, even subtle variations in aryl substitution on the urea nitrogen, linker length, or pyridazinone C3-substitution produce divergent physicochemical and pharmacological profiles. The 4-fluorophenyl urea motif in CAS 1105233-34-8 imparts a specific combination of electron-withdrawing character, moderate lipophilicity, and metabolic stability that is not replicated by analogs bearing 4-methoxy, 4-ethoxy, 3,4-dimethyl, or 2,4-difluoro substituents. The absence of a C3 substituent on the pyridazinone ring further distinguishes this compound from 3-aryl-substituted pyridazinone ureas, where the added aryl group substantially alters molecular shape, polar surface area, and target-binding geometry . Consequently, procurement of a generic “pyridazinone urea” without confirming the exact substitution pattern risks selecting a compound with materially different reactivity, biological target engagement, and SAR behavior [1].

4-Fluorophenyl urea
4-Methoxy analog: electronic profile shift may alter binding
Unsubstituted pyridazinone C3
3-Aryl analogs: increased size and rotatable bonds may change selectivity
n-Propylene linker
Ethylene-linked analogs: shorter reach may limit target engagement

Quantitative Differentiation from Closest Analogs


4-Fluoro vs. 4-Methoxy Substitution Electronics

The target compound features a 4-fluorophenyl group (Hammett σₚ = +0.06) attached to the urea nitrogen. In contrast, the direct analog 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105199-34-5, mol. wt. 302.33 g/mol) carries a 4-methoxy substituent (σₚ = −0.27), which is strongly electron-donating . This difference is class-level inferred to modulate the acidity of the urea NH proton (predicted ΔpKₐ ≈ 1–2 units), hydrogen-bond donor strength, and metabolic vulnerability (O-demethylation liability for methoxy vs. oxidative defluorination for fluoro). Additionally, the 4-fluoro analog has one fewer hydrogen-bond acceptor and reduced topological polar surface area (predicted tPSA ≈ 79 Ų) compared to the 4-methoxy analog (predicted tPSA ≈ 88 Ų), influencing membrane permeability [1].

4-F vs 4-OMe Electronics
Class-level
σₚ +0.06 (4-F) vs −0.27 (4-OMe), ΔtPSA ≈ −9 Ų
May alter hydrogen-bond donor strength and metabolic stability
Class-level inference from Hammett constants; direct SAR data unavailable
Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationship

Unsubstituted vs. 3-Aryl Pyridazinone C3

The target compound carries no substituent at the C3 position of the 6-oxopyridazin-1(6H)-yl ring (hydrogen only). By comparison, numerous related compounds disclosed in patent WO2005077914A1 bear 3-aryl substituents (e.g., 3-phenyl, 3-pyridyl, 3-thienyl) that substantially increase molecular weight (ΔMW ≥ +76 g/mol), rotatable bond count, and steric encumbrance around the pyridazinone pharmacophore [1]. The 3-unsubstituted pyridazinone in CAS 1105233-34-8 preserves a smaller ligand footprint (MW 290.29 vs. typical MW 366–430 for 3-aryl-substituted analogs), fewer rotatable bonds (7 vs. 9–11), and a less conformationally constrained binding pose. This is class-level inferred to be advantageous for fragment-based screening where minimal ligand size and maximal binding efficiency are desired .

C3 Unsubstituted vs 3-Aryl
Class-level
MW 290 vs 366–430 g/mol, Δ rotatable bonds −2 to −4
Smaller ligand footprint supports fragment-based screening
Patent-derived comparison; no direct affinity data
Medicinal Chemistry Fragment-Based Drug Design Scaffold Optimization

Propyl vs. Ethyl Linker Comparison

The target compound employs an n-propylene (−CH₂CH₂CH₂−) spacer connecting the pyridazinone N1 to the urea nitrogen. Some commercially available analogs, such as 1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (mol. wt. 264.32 g/mol), use an ethylene (−CH₂CH₂−) linker, which is one methylene unit shorter . The additional methylene in the propyl linker increases molecular length by approximately 1.2–1.5 Å (C–C bond length), extends the reach between the pyridazinone and urea pharmacophores, and adds one additional rotatable bond (8 vs. 7 for the ethylene-linked analog). This class-level inference suggests that the propyl-linked scaffold may access binding conformations unavailable to the shorter ethylene-linked analogs, potentially enabling engagement of targets with deeper or more widely spaced pharmacophoric features .

Propyl vs Ethyl Linker
Class-level
+1 methylene ≈1.2–1.5 Å extension, +1 rotatable bond
Extended reach may access different binding conformations
Linker effect inferred from molecular modeling
Chemical Synthesis Linker Optimization Conformational Analysis

Antiproliferative Activity of Related Analogs

No direct biological data are available for CAS 1105233-34-8 itself. However, structurally related pyridazinone–urea hybrids—specifically 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea—have been reported to exhibit dose-dependent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 8.2 μM in vitro . Although this data point comes from a 3-aryl-substituted analog (MW = 396.4 g/mol) and not from the target compound itself, it provides class-level evidence that the pyridazinone–urea scaffold is compatible with antiproliferative activity. The target compound, being smaller and unsubstituted at C3, may exhibit different potency and selectivity; no quantitative prediction of its activity can be made without direct assay data.

Related Analog Activity
Data to verify
No direct data for target CAS; analog MCF-7 IC₅₀ 8.2 μM
Class-level antiproliferative signal; direct assay required
Activity of 3-aryl-substituted analog only; target potency unknown
Cancer Biology Cytotoxicity Screening Chemical Biology

Recommended Application Scenarios


Fragment-Based Screening for Kinases & Integrins

With a molecular weight of only 290.29 g/mol and an unsubstituted pyridazinone core, this compound is ideally sized as a fragment (MW < 300 Da, conforming to the Rule of Three for fragment-based drug discovery). The 4-fluorophenyl group provides a modest ¹⁹F NMR handle for ligand-observed screening, while the pyridazinone ring offers hydrogen-bond acceptor/donor functionality for target engagement. The compound can serve as a baseline fragment against which 3-substituted pyridazinone analogs can be compared to quantify the affinity gain contributed by the C3 aryl group.

N-Phenyl Substituent SAR Deconvolution

This compound enables systematic head-to-head comparison with its 4-methoxy (CAS 1105199-34-5), 4-ethoxy, and 2,4-difluoro analogs to isolate the electronic and steric contributions of the para substituent on target binding, cellular permeability, and metabolic stability. The 4-fluoro substituent provides a unique intermediate electronic profile (weakly electron-withdrawing, σₚ = +0.06) that is distinct from both electron-donating (OMe, OEt) and strongly electron-withdrawing (CF₃, NO₂) variants. [1]

Permeability & Solubility Benchmarking

With a predicted tPSA of approximately 79 Ų, a calculated logP of approximately 1.5–2.0, and only 2 hydrogen-bond donors, this compound occupies a favorable region of oral drug-likeness space. It can function as a reference standard in PAMPA or Caco-2 permeability assays to establish the baseline membrane permeability of the pyridazinone–urea chemotype before the introduction of polarity-increasing substituents (e.g., 3-pyridyl, carboxyl, hydroxyl).

Linker-Length Effects on Target Engagement

The n-propylene linker distinguishes this compound from shorter ethylene-linked analogs. In chemoproteomics or cellular thermal shift assay (CETSA) workflows, this compound can be compared against the ethylene-linked variant to determine whether the additional methylene spacer alters target engagement profiles, residence time, or proteome-wide selectivity.

Application
Selection Property
Validation Focus
Fragment-based screening
Low-MW, unsubstituted core with ¹⁹F handle
Affinity gain from C3-substitution comparison
N-Phenyl SAR deconvolution
Weakly electron-withdrawing para-fluoro group
Electronic/steric contribution to target engagement
Permeability benchmarking
Predicted drug-like physicochemical profile
Baseline membrane permeability for pyridazinone-urea
Linker-length effects
n-Propylene spacer vs. ethylene analogs
Target engagement and selectivity changes
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